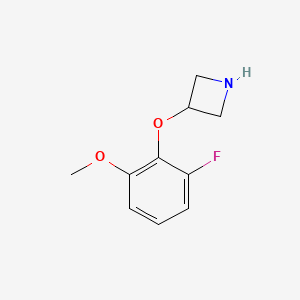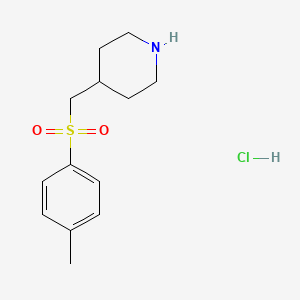
zinc;dioxouranium(2+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;dioxouranium(2+);diacetate is a coordination compound that combines zinc, uranium, and acetate ions. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both zinc and uranium in the compound allows for a diverse range of chemical behaviors and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dioxouranium(2+);diacetate typically involves the reaction of zinc acetate with uranyl acetate in an aqueous solution. The reaction can be represented as follows:
Zn(CH3COO)2+UO2(CH3COO)2→Zn;dioxouranium(2+);diacetate
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound. The mixture is stirred and heated to promote the reaction, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;dioxouranium(2+);diacetate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The uranium center in the compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The acetate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc hydroxide and uranyl hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize the uranium center.
Ligand Exchange Reagents: Such as ethylenediamine or other chelating agents, can facilitate substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions can be promoted under acidic or basic conditions, respectively.
Major Products Formed
Oxidation: Formation of higher oxidation state uranium compounds.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Formation of zinc hydroxide and uranyl hydroxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, zinc;dioxouranium(2+);diacetate is used as a precursor for the synthesis of other uranium and zinc-containing compounds. It is also studied for its coordination chemistry and the interactions between metal centers and ligands.
Biology
The compound’s potential biological applications include its use in studying the effects of uranium compounds on biological systems. It can serve as a model compound for investigating the toxicity and bioavailability of uranium in living organisms.
Medicine
Research in medicine explores the use of this compound in radiopharmaceuticals for diagnostic imaging and cancer treatment. The radioactive properties of uranium make it suitable for such applications.
Industry
In industry, the compound is investigated for its potential use in catalysis and materials science. Its unique chemical properties may contribute to the development of new catalytic processes and advanced materials.
Mécanisme D'action
The mechanism by which zinc;dioxouranium(2+);diacetate exerts its effects involves the interaction of the metal centers with various molecular targets. The zinc and uranium ions can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include redox reactions, ligand exchange, and hydrolysis, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Acetate: A simpler compound containing only zinc and acetate ions.
Uranyl Acetate: Contains uranium and acetate ions, without zinc.
Zinc;dioxouranium(2+);dichloride: Similar coordination compound with chloride ligands instead of acetate.
Uniqueness
Zinc;dioxouranium(2+);diacetate is unique due to the combination of zinc and uranium in a single coordination compound. This dual-metal system allows for a broader range of chemical behaviors and potential applications compared to compounds containing only one of these metals. The presence of acetate ligands also influences the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C4H6O6UZn+2 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
zinc;dioxouranium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;2*+2/p-2 |
Clé InChI |
JEDUGUYALAOZGE-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].O=[U+2]=O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)

![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
